3-Hydroxyphenazepam

概要

説明

3-Hydroxyphenazepam is a benzodiazepine with hypnotic, sedative, anxiolytic, and anticonvulsant properties . It is an active metabolite of phenazepam, as well as the active metabolite of the benzodiazepine prodrug cinazepam . It emerged in online drug markets in late 2011 .

Synthesis Analysis

3-Hydroxyphenazepam is an active metabolite of both phenazepam and cinazepam . It can be quantified by LC-MS/MS in a variety of post-mortem fluids and tissues .Molecular Structure Analysis

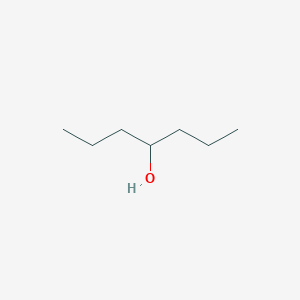

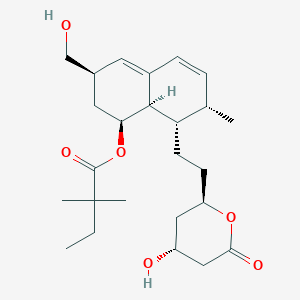

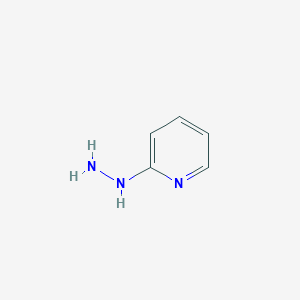

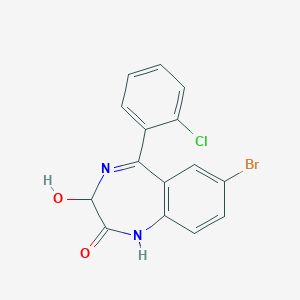

The molecular formula of 3-Hydroxyphenazepam is C15H10BrClN2O2 . The molecular weight is 365.61 g/mol .Chemical Reactions Analysis

Like other benzodiazepines, 3-Hydroxyphenazepam behaves as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor .Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxyphenazepam is 365.61 g/mol . The molecular formula is C15H10BrClN2O2 .科学的研究の応用

3-Hydroxyphenazepam: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Research: 3-Hydroxyphenazepam is a benzodiazepine known for its hypnotic, sedative, anxiolytic, and anticonvulsant properties. It acts as an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam. Its effects are mediated through the GABA A receptor, leading to inhibition of neurotransmission .

Toxicology and Forensic Science: In forensic science, 3-Hydroxyphenazepam is analyzed in post-mortem fluids and tissues to understand its distribution and concentration in the human body after death. This helps in determining the cause of death in cases of drug overdose or poisoning .

Drug Metabolism Studies: Research on 3-Hydroxyphenazepam includes studying its metabolism in the human body. Understanding how it is processed can inform safer dosing guidelines and predict potential drug interactions .

Neuroscientific Research: Studies have explored the concentration ratio of 3-Hydroxyphenazepam in brain and blood, which is crucial for understanding its impact on brain function and its potential therapeutic or adverse effects .

Designer Drug Analysis: As a designer benzodiazepine, 3-Hydroxyphenazepam’s structure and effects are analyzed to monitor new psychoactive substances entering the market. This aids in regulatory efforts and public health warnings .

Harm Reduction Strategies: Information about 3-Hydroxyphenazepam is used to create harm reduction guides, providing users with knowledge about safe usage, risks, and what to do in case of an overdose .

作用機序

Target of Action

3-Hydroxyphenazepam, a benzodiazepine, primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and promote a calming effect.

Mode of Action

3-Hydroxyphenazepam acts as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor . This means it enhances the effect of the neurotransmitter GABA at this receptor, increasing the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thus leading to an overall decrease in brain activity .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxyphenazepam is the GABAergic system . By enhancing the effect of GABA at the GABA A receptor, 3-Hydroxyphenazepam increases inhibitory neurotransmission throughout the brain. This can lead to downstream effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

It is known that it is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . The ratio of the concentration of phenazepam and 3-hydroxyphenazepam in brain and blood was determined in mice and reported to be around 1.1–1.3 for phenazepam and 0.83–0.93 for 3-hydroxyphenazepam .

Result of Action

The molecular and cellular effects of 3-Hydroxyphenazepam’s action are primarily related to its enhancement of GABAergic neurotransmission. This can lead to a range of effects, including hypnotic, sedative, anxiolytic, and anticonvulsant properties . It’s worth noting that relative to phenazepam, 3-hydroxyphenazepam has diminished myorelaxant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxyphenazepam. For instance, factors such as the individual’s metabolic rate, the presence of other substances, and genetic factors can influence how the drug is metabolized and its overall effect . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJKJUWAZOWXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990281 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyphenazepam | |

CAS RN |

70030-11-4 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70030-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。